molecular formula C5H5BrN2S B13110954 2-Bromo-5-(methylthio)pyrimidine

2-Bromo-5-(methylthio)pyrimidine

Cat. No.: B13110954
M. Wt: 205.08 g/mol
InChI Key: RUQREIXECNBCBD-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylthio)pyrimidine is a halogenated pyrimidine derivative with the molecular formula C₅H₅BrN₂S (molecular weight: 205.08 g/mol). The compound features a pyrimidine ring substituted with a bromine atom at the 2-position and a methylthio (-SMe) group at the 5-position. Pyrimidine derivatives are critical in medicinal chemistry due to their role as nucleobase analogs and intermediates in synthesizing pharmaceuticals or agrochemicals . The methylthio group enhances lipophilicity, influencing bioavailability, while the bromine atom provides a reactive site for further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C5H5BrN2S

Molecular Weight

205.08 g/mol

IUPAC Name

2-bromo-5-methylsulfanylpyrimidine

InChI

InChI=1S/C5H5BrN2S/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3

InChI Key

RUQREIXECNBCBD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(N=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(methylthio)pyrimidine typically involves the bromination of 5-(methylthio)pyrimidine. One common method includes the reaction of 5-(methylthio)pyrimidine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methylthio)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and the methylthio group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Methylthio-Substituted Pyrimidines

5-Bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7)
  • Molecular Formula : C₅H₅BrClN₂
  • Molecular Weight : 223.47 g/mol
  • Similarity Score : 0.85
  • Key Differences : Replaces the methylthio group with chlorine and adds a methyl group at C3. The chloro group increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the methylthio group in the target compound.
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS 63931-22-6)
  • Molecular Formula : C₅H₅BrClN₃S
  • Molecular Weight : 254.54 g/mol
  • Key Differences: Features an amino group at C4 and an additional chlorine at C5.

Carboxylic Acid Derivatives

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 50593-92-5)
  • Molecular Formula : C₆H₅BrN₂O₂S
  • Molecular Weight : 273.09 g/mol
  • Similarity Score : 0.77
  • Key Differences : A carboxylic acid group at C4 introduces acidity (pKa ~3–4) and enables salt formation, enhancing water solubility. This contrasts with the parent compound’s neutral character.

Methoxy and Amino Substitutions

5-Bromo-2,4-dimethoxypyrimidine (CAS 56686-16-9)
  • Molecular Formula : C₆H₇BrN₂O₂
  • Molecular Weight : 233.04 g/mol
  • Similarity Score : 0.79
  • Key Differences : Methoxy groups at C2 and C4 increase electron density on the ring, reducing reactivity toward electrophilic attacks compared to the bromo-methylthio derivative.
2-Amino-5-bromo-4,6-dimethylpyrimidine (CAS 4214-57-7)
  • Molecular Formula : C₆H₈BrN₃
  • Molecular Weight : 218.06 g/mol
  • Key Differences: Amino and dimethyl groups enhance basicity and steric hindrance, limiting accessibility for reactions at the pyrimidine core .

Structural Analogues with Higher Similarity

5-Bromo-2-(bromomethyl)pyrimidine (CAS 1193116-74-3)
  • Molecular Formula : C₅H₄Br₂N₂
  • Molecular Weight : 267.91 g/mol
  • Similarity Score : 0.93
  • Key Differences : A bromomethyl group at C2 increases molecular weight and reactivity, enabling alkylation reactions—unlike the methylthio group, which is less labile.

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Key Functional Differences
2-Bromo-5-(methylthio)pyrimidine - C₅H₅BrN₂S 205.08 - Reference compound
5-Bromo-2-chloro-4-methylpyrimidine 633328-95-7 C₅H₅BrClN₂ 223.47 0.85 Chloro, methyl groups
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 50593-92-5 C₆H₅BrN₂O₂S 273.09 0.77 Carboxylic acid at C4
5-Bromo-2,4-dimethoxypyrimidine 56686-16-9 C₆H₇BrN₂O₂ 233.04 0.79 Methoxy groups
5-Bromo-2-(bromomethyl)pyrimidine 1193116-74-3 C₅H₄Br₂N₂ 267.91 0.93 Bromomethyl group

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